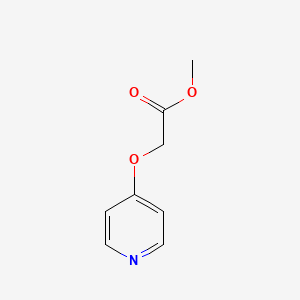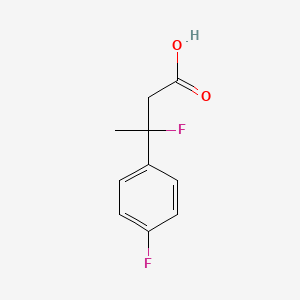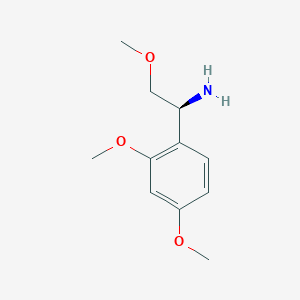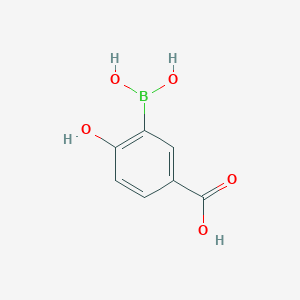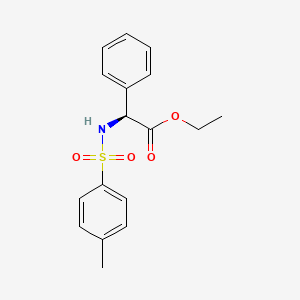
Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a sulfonamide group, which is known for its role in various biological activities. The compound’s structure includes an ethyl ester, a phenyl group, and a 4-methylphenyl group, making it a versatile molecule for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 2-bromo-2-phenylacetate and 4-methylbenzenesulfonamide.
Nucleophilic Substitution: The ethyl 2-bromo-2-phenylacetate undergoes a nucleophilic substitution reaction with 4-methylbenzenesulfonamide in the presence of a base like potassium carbonate. This reaction is carried out in a suitable solvent such as dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-phenylacetate: Lacks the sulfonamide group, making it less versatile in biological applications.
4-Methylbenzenesulfonamide: Does not have the ester and phenyl groups, limiting its use in organic synthesis.
Uniqueness
Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its chiral nature also adds to its significance in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C17H19NO4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
ethyl (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C17H19NO4S/c1-3-22-17(19)16(14-7-5-4-6-8-14)18-23(20,21)15-11-9-13(2)10-12-15/h4-12,16,18H,3H2,1-2H3/t16-/m0/s1 |
Clé InChI |
VJXHDZRODBOXNZ-INIZCTEOSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12960377.png)
![2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12960385.png)

![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)
